molecular formula C₁₆H₁₉N₅O₇ B1147301 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine CAS No. 193092-29-4

3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine

Cat. No.: B1147301
CAS No.: 193092-29-4
M. Wt: 393.35
Attention: For research use only. Not for human or veterinary use.
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Description

3’,5’,N2-Tri-O-acetyl 2’-Deoxyguanosine is a chemically modified nucleoside, specifically a protected form of 2’-deoxyguanosine. It is often used in research settings due to its stability and ability to participate in various biochemical reactions. The compound has a molecular formula of C16H19N5O7 and a molecular weight of 393.35 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’,N2-Tri-O-acetyl 2’-Deoxyguanosine typically involves the acetylation of 2’-deoxyguanosine. The process includes the protection of the hydroxyl groups at the 3’ and 5’ positions, as well as the amino group at the N2 position. This is achieved by reacting 2’-deoxyguanosine with acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential for industrial production.

Chemical Reactions Analysis

Types of Reactions

3’,5’,N2-Tri-O-acetyl 2’-Deoxyguanosine can undergo various chemical reactions, including:

    Hydrolysis: The acetyl groups can be removed through hydrolysis, yielding 2’-deoxyguanosine.

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Substitution: The acetyl groups can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Various nucleophiles can be used to replace the acetyl groups under mild conditions.

Major Products Formed

    Hydrolysis: 2’-Deoxyguanosine

    Oxidation: Oxidized derivatives of 2’-deoxyguanosine

    Substitution: Various substituted nucleosides

Scientific Research Applications

3’,5’,N2-Tri-O-acetyl 2’-Deoxyguanosine is widely used in scientific research due to its stability and versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 3’,5’,N2-Tri-O-acetyl 2’-Deoxyguanosine involves its incorporation into nucleic acids. Once incorporated, the acetyl groups can be removed, allowing the compound to participate in normal biochemical processes. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxyguanosine: The unprotected form of the compound.

    3’,5’-Di-O-acetyl 2’-Deoxyguanosine: A partially protected form with acetyl groups only at the 3’ and 5’ positions.

    N2-Acetyl 2’-Deoxyguanosine: A partially protected form with an acetyl group only at the N2 position.

Uniqueness

3’,5’,N2-Tri-O-acetyl 2’-Deoxyguanosine is unique due to its full protection of the hydroxyl and amino groups, which enhances its stability and allows for selective deprotection. This makes it particularly useful in synthetic and biochemical applications where controlled reactions are necessary .

Properties

IUPAC Name

[(2R,3S,5R)-5-(2-acetamido-6-oxo-1H-purin-9-yl)-3-acetyloxyoxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O7/c1-7(22)18-16-19-14-13(15(25)20-16)17-6-21(14)12-4-10(27-9(3)24)11(28-12)5-26-8(2)23/h6,10-12H,4-5H2,1-3H3,(H2,18,19,20,22,25)/t10-,11+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOVGEMUNRNWBU-QJPTWQEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90518063
Record name N-Acetyl-3',5'-di-O-acetyl-2'-deoxyguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90518063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193092-29-4
Record name N-Acetyl-3',5'-di-O-acetyl-2'-deoxyguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90518063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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